molecular formula C8H16FO2P B14426638 2-Methylcyclohexyl methylphosphonofluoridate CAS No. 85473-32-1

2-Methylcyclohexyl methylphosphonofluoridate

Cat. No.: B14426638
CAS No.: 85473-32-1
M. Wt: 194.18 g/mol
InChI Key: YBZCCTLVJWWETH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylcyclohexyl methylphosphonofluoridate typically involves the reaction of 2-methylcyclohexanol with methylphosphonofluoridic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2-Methylcyclohexanol} + \text{Methylphosphonofluoridic acid} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound would require stringent safety measures due to its toxic nature. The process would involve large-scale synthesis using the same reaction scheme as mentioned above, with additional purification steps to ensure the removal of any impurities.

Chemical Reactions Analysis

Types of Reactions

2-Methylcyclohexyl methylphosphonofluoridate undergoes various chemical reactions, including:

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of methylphosphonic acid and 2-methylcyclohexanol.

    Oxidation: It can be oxidized to form corresponding oxides.

    Substitution: The fluorine atom can be substituted by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions.

    Oxidation: Oxidizing agents such as hydrogen peroxide.

    Substitution: Nucleophiles like hydroxide ions.

Major Products Formed

    Hydrolysis: Methylphosphonic acid and 2-methylcyclohexanol.

    Oxidation: Corresponding oxides.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

2-Methylcyclohexyl methylphosphonofluoridate has limited scientific research applications due to its toxic nature. it is studied in the context of chemical warfare agents and their detection. Research focuses on developing methods to detect and neutralize such compounds to ensure safety and compliance with international regulations .

Mechanism of Action

The mechanism of action of 2-Methylcyclohexyl methylphosphonofluoridate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission and resulting in toxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylcyclohexyl methylphosphonofluoridate is unique due to the presence of the methyl group on the cyclohexyl ring, which can influence its chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

85473-32-1

Molecular Formula

C8H16FO2P

Molecular Weight

194.18 g/mol

IUPAC Name

1-[fluoro(methyl)phosphoryl]oxy-2-methylcyclohexane

InChI

InChI=1S/C8H16FO2P/c1-7-5-3-4-6-8(7)11-12(2,9)10/h7-8H,3-6H2,1-2H3

InChI Key

YBZCCTLVJWWETH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1OP(=O)(C)F

Origin of Product

United States

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